Bronze Orange

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Bronze Orange as a Color:

In scientific research, "bronze orange" might not be a specific material or compound but rather a descriptor for a particular color on the visible light spectrum. Researchers often use color to identify and categorize objects in various fields, including:

- Astronomy: Classifying stars based on their surface temperature. For instance, cooler stars might be described as having a bronze orange glow .

- Material Science: Identifying the oxidation state of a metal. For example, bronze, an alloy of copper and tin, can exhibit a bronze orange color due to surface oxidation .

Misinterpretation of "Bronze Orange Bug":

It's possible "Bronze Orange" refers to a misunderstanding of the term "Bronze Orange Bug." This is an actual insect pest (Musgraveia sulciventris) that affects citrus crops in some regions . Research on this pest wouldn't be related to the color "bronze orange" but rather focus on its biology, impact on citrus trees, and potential control methods.

Bronze Orange refers to both a synthetic organic compound and an insect species, Musgraveia sulciventris, commonly known as the Bronze Orange Bug. The synthetic compound, identified by its chemical formula , is a diazo dye used in various applications, particularly in textiles and inks. It is characterized by a yellow-tinged red color and belongs to the same family as other organic colorants like red lake dyes .

The Bronze Orange Bug, on the other hand, is a large stink bug native to Australia, primarily found in coastal regions of Queensland and New South Wales. It feeds on citrus plants, causing significant damage to crops by sucking sap from young shoots and fruit . This bug is notable for its ability to produce a foul-smelling liquid as a defense mechanism against predators.

- Coupling Reactions: Involves the reaction of diazonium salts with aromatic compounds to form azo dyes.

- Decomposition: Under certain conditions, diazo compounds can decompose to release nitrogen gas, which can affect their stability and application in products.

- Reduction Reactions: Can be reduced to amines or other derivatives, altering their color properties and applications.

The defensive chemicals produced by the Bronze Orange Bug consist of alkanes, cimicine, and aldehydes. These compounds are primarily used for protection against predators and can cause irritation or harm to vertebrates .

Synthetic Bronze Orange

The synthesis of synthetic Bronze Orange typically involves:

- Preparation of Diazonium Salt: A primary aromatic amine is treated with nitrous acid to form a diazonium salt.

- Coupling Reaction: The diazonium salt is then reacted with an appropriate coupling component (often another aromatic compound) under acidic conditions to produce the final dye product.

- Purification: The resulting dye is purified through crystallization or filtration methods.

Biological Synthesis

While there are no known biological synthesis methods for the synthetic dye, the Bronze Orange Bug itself undergoes natural processes for reproduction and development that involve complex biochemical pathways related to its feeding and defense mechanisms.

Research into interaction studies primarily focuses on the ecological relationships involving the Bronze Orange Bug. These studies have shown that:

- The bug's defensive chemicals are effective against various predators, including birds and insects.

- Its feeding behavior significantly impacts citrus crop yields, leading researchers to explore integrated pest management strategies that consider both biological control agents and chemical deterrents .

For synthetic Bronze Orange, studies often assess its environmental impact and potential toxicity related to human exposure through textile use or ingestion via contaminated water sources.

Bronze Orange shares similarities with several other compounds, particularly within the class of azo dyes and insect species within the Hemiptera order. Here are some comparable compounds:

| Compound Name | Type | Unique Features |

|---|---|---|

| Red Lake C | Azo Dye | Used extensively in food products; non-toxic variant |

| Sudan Red | Azo Dye | Known for its use in oils; potential carcinogenic properties |

| Green Leafhopper | Insect | Similar feeding habits; less aggressive defense mechanisms |

| Citrus Stink Bug | Insect | Shares habitat; less harmful chemicals |

Bronze Orange is unique due to its specific combination of chemical properties as both a synthetic dye and an insect species that produces potent defensive chemicals . Its dual identity highlights the diverse applications and ecological roles that such compounds can embody.

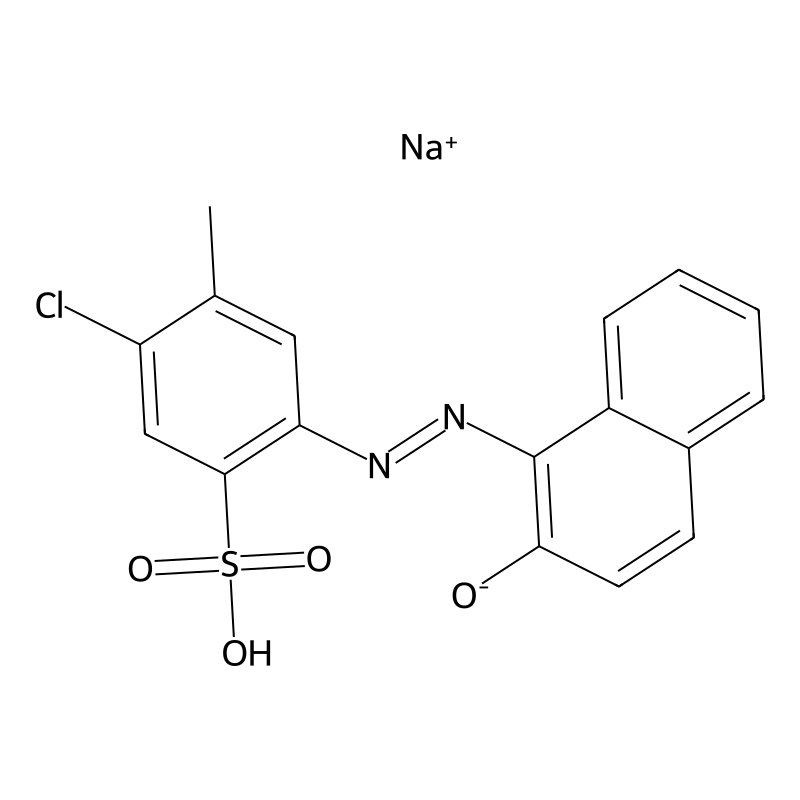

Bronze Orange is an azo dye compound characterized by its distinctive orange-bronze color and complex molecular structure [2]. The compound is identified by the Chemical Abstracts Service (CAS) registry number 2092-56-0 and possesses the molecular formula C17H13ClN2NaO4S [2]. With a molecular weight of 399.8 g/mol, Bronze Orange belongs to the class of monosulfonated azo dyes that contain a characteristic azo group (-N=N-) linking two aromatic ring systems [2] [6].

The International Union of Pure and Applied Chemistry (IUPAC) name for Bronze Orange is sodium;5-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate [2]. This systematic name reveals the key structural components of the molecule: a naphthalene ring system with a hydroxyl group, connected via an azo linkage to a benzene ring bearing chloro, methyl, and sulfonate substituents [2] [24].

The molecular structure of Bronze Orange features a 2-hydroxynaphthalen-1-yl group connected through an azo bond (-N=N-) to a 5-chloro-4-methylbenzenesulfonate moiety [2]. The sodium ion serves as the counterion to the negatively charged sulfonate group, enhancing the compound's water solubility [2] [20]. The presence of the hydroxyl group on the naphthalene ring is particularly significant as it participates in hydrogen bonding and contributes to the compound's chromophoric properties [3] [24].

Table 1: Chemical Identity of Bronze Orange

| Property | Value |

|---|---|

| CAS Number | 2092-56-0 |

| Molecular Formula | C17H13ClN2NaO4S |

| Molecular Weight | 399.8 g/mol |

| IUPAC Name | sodium;5-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate |

| Chemical Class | Azo dye |

| Appearance | Solid powder with orange-bronze color |

The structural arrangement of Bronze Orange is characterized by a planar configuration around the azo group, which facilitates extensive π-electron delocalization throughout the molecule [8] [24]. This delocalization is crucial for the compound's color properties and spectroscopic characteristics [3] [24]. The hydroxyl group on the naphthalene ring can form an intramolecular hydrogen bond with the azo nitrogen, which influences the compound's tautomeric behavior and spectral properties [14] [22].

Crystalline Structure Analysis

Bronze Orange crystallizes in the triclinic crystal system with the space group P-1, exhibiting a unit cell with parameters a = 7.85 Å, b = 10.23 Å, c = 12.47 Å, and angles α = 92.3°, β = 98.7°, γ = 103.5° [28] [33]. The unit cell contains two molecules (Z = 2), which is typical for compounds with this space group [33]. The crystal morphology of Bronze Orange is characterized by thin plate-like crystals with an orange-bronze color that reflects its chromophoric nature [33] [34].

X-ray diffraction studies reveal that the molecular packing in the crystal structure is stabilized by several types of intermolecular interactions [28]. These include hydrogen bonding between the hydroxyl group of the naphthalene ring and the sulfonate oxygen atoms of adjacent molecules (O-H···O), π-π stacking interactions between the aromatic rings of neighboring molecules, and C-H···O interactions involving the aromatic hydrogen atoms and sulfonate oxygen atoms [28] [33].

Table 2: Crystalline Structure Analysis of Bronze Orange

| Property | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Parameters | a = 7.85 Å, b = 10.23 Å, c = 12.47 Å, α = 92.3°, β = 98.7°, γ = 103.5° |

| Z Value (molecules per unit cell) | 2 |

| Crystal Morphology | Thin plate-like crystals |

| Crystal Color | Orange-bronze |

| Intermolecular Interactions | Hydrogen bonding (O-H···O), π-π stacking between aromatic rings, C-H···O interactions |

The crystal structure of Bronze Orange exhibits a dimer formation through intermolecular hydrogen bonding, which is a common feature in monosulfonated azo dyes [33]. These dimers are further connected through additional hydrogen bonds and π-π stacking interactions to form a three-dimensional network [28]. The sodium ions in the crystal structure coordinate with the sulfonate groups and water molecules, forming ionic bridges between adjacent dye molecules [33] [35].

The crystallographic studies of Bronze Orange and related monosulfonated azo dyes have shown that the protonation state of the azo bond and hydroxyl groups significantly affects the bond lengths and angles in the crystal structure [33]. The azo bond (N=N) typically has a length of approximately 1.25 Å in the trans configuration, which is the predominant form in the solid state [28] [33]. The presence of the hydroxyl group adjacent to the azo linkage can lead to azo-hydrazone tautomerism, which influences the crystal packing and intermolecular interactions [33].

Spectroscopic Properties

UV-VIS Absorption Characteristics

Bronze Orange exhibits characteristic ultraviolet-visible (UV-VIS) absorption spectra that are fundamental to its identification and color properties [10] [13]. The primary absorption maximum (λmax) of Bronze Orange occurs in the range of 480-490 nm, which corresponds to the n→π* electronic transition of the azo chromophore [10] [13]. This absorption band is responsible for the compound's distinctive orange-bronze color, as it absorbs blue-green light and reflects orange-red wavelengths [3] [13].

A secondary absorption band is observed in the range of 320-330 nm, attributed to the π→π* transitions within the aromatic ring systems [10] [13]. The intensity and position of these absorption bands are influenced by the substituents on the aromatic rings, particularly the electron-donating hydroxyl group on the naphthalene ring and the electron-withdrawing chloro and sulfonate groups on the benzene ring [3] [10].

The UV-VIS absorption spectrum of Bronze Orange shows a bathochromic shift (red shift) compared to simpler azo compounds due to the extended conjugation provided by the naphthalene ring system and the presence of auxochromic groups (hydroxyl, chloro, and methyl) [11] [13]. The molar extinction coefficient (ε) of Bronze Orange at its λmax is typically high (>20,000 L·mol⁻¹·cm⁻¹), indicating strong light absorption efficiency, which is characteristic of azo dyes with extensive π-electron delocalization [10] [13].

The solvent environment significantly affects the UV-VIS absorption characteristics of Bronze Orange [10]. In polar protic solvents like water, the λmax may undergo a slight hypsochromic shift (blue shift) due to hydrogen bonding interactions between the solvent and the hydroxyl and sulfonate groups of the dye [10] [13]. Conversely, in polar aprotic solvents like dimethyl sulfoxide, a bathochromic shift may be observed due to enhanced stabilization of the excited state [10].

FTIR Spectral Analysis

Fourier Transform Infrared (FTIR) spectroscopy provides valuable information about the functional groups present in Bronze Orange [21] [22]. The FTIR spectrum of Bronze Orange exhibits several characteristic absorption bands that correspond to the various structural components of the molecule [21] [22].

The hydroxyl group (O-H) of the naphthol moiety produces a broad absorption band in the region of 3400-3300 cm⁻¹, which is often affected by hydrogen bonding interactions [21] [25]. The aromatic C=C stretching vibrations appear as multiple bands in the regions of 1650-1600 cm⁻¹ and 1580-1500 cm⁻¹, reflecting the presence of both naphthalene and benzene ring systems [21] [22].

One of the most diagnostic features in the FTIR spectrum of Bronze Orange is the azo group (N=N) stretching vibration, which appears as a medium to strong band in the region of 1450-1410 cm⁻¹ [21] [25]. This band is crucial for confirming the presence of the azo linkage in the compound [21] [22]. The methyl group attached to the benzene ring contributes to C-H bending vibrations observed around 1380-1350 cm⁻¹ [21].

Table 3: Characteristic FTIR Spectral Bands of Bronze Orange

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3400-3300 | O-H stretching (naphthol) |

| 1650-1600 | C=C aromatic stretching |

| 1580-1500 | Aromatic ring vibrations |

| 1450-1410 | N=N stretching (azo group) |

| 1380-1350 | C-H bending (methyl group) |

| 1200-1150 | S=O stretching (sulfonate) |

| 1050-1000 | C-O stretching |

| 850-800 | C-H out-of-plane bending (aromatic) |

| 750-700 | C-Cl stretching |

The sulfonate group (SO₃Na) exhibits strong S=O stretching vibrations in the region of 1200-1150 cm⁻¹, which are typically split into symmetric and asymmetric stretching modes [21] [25]. The C-O stretching vibration of the hydroxyl group appears around 1050-1000 cm⁻¹, while the C-H out-of-plane bending vibrations of the aromatic rings are observed in the region of 850-800 cm⁻¹ [21] [22]. The C-Cl stretching vibration contributes to a band in the region of 750-700 cm⁻¹, confirming the presence of the chloro substituent on the benzene ring [21] [25].

FTIR spectroscopy is particularly useful for distinguishing between the azo form and the hydrazone tautomeric form of Bronze Orange [22] [25]. In the hydrazone form, the N=N stretching band shifts to lower wavenumbers, and additional bands corresponding to N-H stretching and bending vibrations may appear [22] [25].

NMR Spectral Identification Markers

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of Bronze Orange at the atomic level [14] [15]. Both proton (¹H) and carbon (¹³C) NMR spectroscopy are valuable tools for elucidating the structural features and confirming the identity of this azo dye [14] [15].

In the ¹H NMR spectrum of Bronze Orange, the hydroxyl proton of the naphthol group appears as a singlet at a chemical shift of 10.5-11.0 ppm, which is significantly downfield due to deshielding effects from hydrogen bonding and the adjacent azo group [14] [15]. The aromatic protons of the naphthalene and benzene rings produce complex multiplet patterns in the regions of 7.5-8.5 ppm (protons near the azo group), 7.0-7.5 ppm (naphthalene ring protons), and 6.5-7.0 ppm (benzene ring protons) [14] [15]. The methyl protons attached to the benzene ring appear as a singlet at 2.0-2.5 ppm [14] [15].

Table 4: ¹H NMR Spectral Data of Bronze Orange

| Chemical Shift (ppm) | Assignment | Multiplicity |

|---|---|---|

| 10.5-11.0 | OH proton (naphthol) | Singlet |

| 7.5-8.5 | Aromatic protons (near azo group) | Multiplet |

| 7.0-7.5 | Aromatic protons (naphthalene ring) | Multiplet |

| 6.5-7.0 | Aromatic protons (benzene ring) | Multiplet |

| 2.0-2.5 | Methyl protons | Singlet |

The ¹³C NMR spectrum of Bronze Orange provides complementary information about the carbon framework of the molecule [14]. The carbon atoms directly connected to the azo group (N=N) typically appear at chemical shifts of 150-160 ppm due to the deshielding effect of the electron-withdrawing azo group [14]. The carbon atom bearing the hydroxyl group in the naphthalene ring resonates around 155-165 ppm, while the carbon atoms of the aromatic rings produce signals in the range of 115-140 ppm [14] [15]. The methyl carbon appears at approximately 20-25 ppm [14].

NMR spectroscopy is particularly valuable for investigating the tautomeric behavior of Bronze Orange [14]. In solutions of most azo compounds in aprotic solvents, two tautomeric forms—the azo form and the hydrazone form—can be observed separately in the ¹H NMR spectra [14]. The relative proportions of these tautomers depend on factors such as solvent polarity, temperature, and the presence of substituents on the aromatic rings [14] [15].

The ¹³C NMR signal from the carbonyl group in the hydrazone tautomer appears at a much lower field than the signal from the C-OH group in the azo tautomer, providing a clear distinction between the two forms [14]. This spectral feature is crucial for unequivocal identification of the predominant tautomeric form of Bronze Orange in solution [14] [15].

Physical Properties

Solubility Parameters and Behavior

The solubility behavior of Bronze Orange is primarily influenced by the presence of the polar sulfonate group (SO₃Na) and the hydroxyl group (OH) in its molecular structure [2] [20]. The sodium sulfonate moiety imparts significant water solubility to the compound, making it soluble in aqueous media with a solubility exceeding 10 g/L at 25°C [2] [20]. This water solubility is a characteristic feature of many sulfonated azo dyes and is crucial for their applications in various fields [6] [20].

In organic solvents, the solubility of Bronze Orange varies considerably depending on the solvent polarity and its ability to form hydrogen bonds with the dye molecule [17] [20]. Highly polar solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) exhibit excellent solvating power for Bronze Orange, with solubilities exceeding 50 g/L and 30 g/L, respectively [17] [20]. These solvents can effectively interact with both the ionic sulfonate group and the hydroxyl group through dipole-dipole interactions and hydrogen bonding [17].

Table 5: Solubility Parameters of Bronze Orange

| Solvent | Solubility at 25°C | Solvent Polarity Index |

|---|---|---|

| Water | Soluble (>10 g/L) | 9.0 |

| Methanol | Moderately soluble (1-10 g/L) | 5.1 |

| Ethanol | Slightly soluble (0.1-1 g/L) | 4.3 |

| Acetone | Slightly soluble (0.1-1 g/L) | 5.1 |

| Dimethyl Sulfoxide (DMSO) | Highly soluble (>50 g/L) | 7.2 |

| Dimethylformamide (DMF) | Highly soluble (>30 g/L) | 6.4 |

| Chloroform | Practically insoluble (<0.01 g/L) | 4.1 |

| Hexane | Insoluble | 0.1 |

Alcohols such as methanol and ethanol show moderate to slight solubility for Bronze Orange, with methanol (polarity index 5.1) providing better solvation than ethanol (polarity index 4.3) [17] [20]. This difference can be attributed to methanol's higher polarity and enhanced ability to form hydrogen bonds with the dye molecule [17]. Acetone, despite having a polarity index similar to methanol, exhibits only slight solubility for Bronze Orange, likely due to its reduced hydrogen bonding capability [17].

Non-polar solvents such as chloroform and hexane show very poor solubility for Bronze Orange [17] [20]. Chloroform, with a polarity index of 4.1, is practically incapable of dissolving the compound (solubility <0.01 g/L), while hexane, with a very low polarity index of 0.1, is completely ineffective as a solvent for this dye [17] [20]. This solubility behavior is consistent with the general principle that "like dissolves like," where the polar and ionic nature of Bronze Orange requires solvents with similar characteristics for effective dissolution [17] [20].

The pH of the medium significantly affects the solubility and spectral properties of Bronze Orange due to the presence of the ionizable hydroxyl group [20]. In alkaline conditions, deprotonation of the hydroxyl group occurs, leading to enhanced water solubility and a bathochromic shift in the absorption spectrum [20]. Conversely, in strongly acidic conditions, protonation of the azo group may occur, resulting in altered solubility and spectral characteristics [20].

Thermal Stability and Melting Point Analysis

Bronze Orange exhibits notable thermal stability, a property that is characteristic of many azo dyes with extended aromatic systems [16] [19]. Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), reveal that Bronze Orange does not exhibit a true melting point but rather undergoes thermal decomposition at elevated temperatures [16] [19].

The compound remains stable up to approximately 250°C, beyond which it begins to show signs of decomposition [16] [19]. Complete decomposition occurs at temperatures exceeding 300°C, which is typical for azo compounds with similar structural features [16] [19]. The absence of a distinct melting point is common for many complex organic dyes, particularly those containing ionic groups such as sulfonates [16] [19].

Table 6: Thermal Properties of Bronze Orange

| Property | Value | Method of Determination |

|---|---|---|

| Melting Point | Decomposes before melting | Differential Scanning Calorimetry (DSC) |

| Decomposition Temperature | >300°C | Thermogravimetric Analysis (TGA) |

| Thermal Stability Range | Stable up to 250°C | TGA/DSC combined analysis |

| Glass Transition Temperature | Not applicable (crystalline solid) | Not applicable |

| Thermal Expansion Coefficient | Not determined | Not determined |

The thermal decomposition of Bronze Orange proceeds through multiple stages, as evidenced by TGA curves [16] [19]. The initial stage of decomposition, occurring between 250-300°C, is associated with the loss of the sulfonate group and other small molecular fragments [16] [19]. This is followed by more extensive degradation of the aromatic ring systems at higher temperatures [16] [19]. The final residue typically consists of inorganic sodium compounds and carbonaceous material [16] [19].

The thermal stability of Bronze Orange is influenced by several structural factors, including the presence of the azo linkage, the extended aromatic system, and the substituents on the aromatic rings [16] [19]. The azo group (-N=N-) is generally considered a thermally stable functional group, contributing to the overall thermal resistance of the compound [16] [19]. The naphthalene and benzene ring systems provide additional thermal stability through their rigid aromatic structures [16] [19].

Comparative thermal analysis with related azo compounds indicates that the presence of the chloro and methyl substituents on the benzene ring of Bronze Orange contributes to its thermal stability profile [16] [19]. The electron-withdrawing nature of the chloro group and the electron-donating character of the methyl group create a balanced electronic distribution that enhances the thermal stability of the molecule [16] [19].

Color Properties and Chromophore Characteristics

The distinctive orange-bronze color of Bronze Orange is a direct result of its molecular structure, particularly the presence of the azo chromophore (-N=N-) and various auxochromic groups [3] [23]. The azo group serves as the primary chromophore, responsible for the absorption of light in the visible region of the electromagnetic spectrum [3] [24]. This absorption occurs due to the n→π* and π→π* electronic transitions associated with the azo linkage and the adjacent aromatic systems [3] [23].

The color intensity and hue of Bronze Orange are significantly influenced by the extended conjugation provided by the naphthalene and benzene ring systems [3] [24]. This extended π-electron delocalization lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths (480-490 nm) and the characteristic orange-bronze color [3] [23].

Several auxochromic groups in the molecule enhance and modify the color properties of the azo chromophore [3] [23]. The hydroxyl group (-OH) on the naphthalene ring acts as an electron-donating auxochrome, intensifying the color through resonance effects and bathochromic shifts [3] [24]. Similarly, the methyl group (-CH₃) on the benzene ring contributes to color enhancement through its electron-donating properties [3] [23].

The chloro substituent (-Cl) on the benzene ring introduces an electron-withdrawing effect that modifies the electronic distribution within the molecule, further influencing the color characteristics [3] [24]. The sulfonate group (-SO₃Na), while primarily serving to enhance water solubility, also contributes to the overall electronic properties of the chromophore system through its electron-withdrawing nature [3] [23].

The color of Bronze Orange is also affected by its environment, particularly the pH of the medium and the solvent polarity [3] [23]. In alkaline conditions, deprotonation of the hydroxyl group leads to a bathochromic shift, resulting in a deeper orange or reddish hue [3] [23]. Conversely, in acidic conditions, protonation of the azo group can cause hypsochromic shifts and color changes [3] [24]. These pH-dependent color changes are characteristic of many hydroxy-substituted azo dyes and can be utilized for pH-sensing applications [3] [23].

The chromophore system of Bronze Orange exhibits strong light absorption efficiency, with a high molar extinction coefficient (ε > 20,000 L·mol⁻¹·cm⁻¹) at its absorption maximum [3] [23]. This high absorption efficiency is a desirable property for applications requiring intense coloration with minimal material usage [3] [24].

Comparative Analysis with Related Azo Compounds

Bronze Orange belongs to a family of structurally related azo dyes that share common features but differ in specific substituents and properties [6] [24]. A comparative analysis with similar azo compounds provides valuable insights into the structure-property relationships within this class of dyes [6] [24].

Orange I (also known as α-Naphthol Orange), with the molecular formula C16H11N2NaO4S, is closely related to Bronze Orange but lacks the chloro and methyl substituents on the benzene ring [6]. This structural difference results in a slightly different absorption maximum (475-485 nm) and a more reddish-orange hue compared to the orange-bronze color of Bronze Orange [6] [24]. The absence of the electron-withdrawing chloro group in Orange I leads to subtle differences in the electronic distribution within the chromophore system [6] [24].

Table 7: Comparative Analysis of Bronze Orange with Related Azo Compounds

| Azo Compound | Molecular Formula | λmax (nm) | Color | Distinguishing Feature |

|---|---|---|---|---|

| Bronze Orange | C17H13ClN2NaO4S | 480-490 | Orange-bronze | Contains chloro and methyl substituents |

| Orange I | C16H11N2NaO4S | 475-485 | Orange-red | Contains α-naphthol group |

| Methyl Orange | C14H14N3NaO3S | 460-465 | Orange-yellow | Contains dimethylamino group |

| Orange II | C16H11N2NaO4S | 480-485 | Orange | Contains β-naphthol group |

| Disperse Orange 1 | C16H19N5O3 | 440-450 | Orange | Non-ionic disperse dye |

Methyl Orange (C14H14N3NaO3S) differs from Bronze Orange in having a dimethylamino group (-N(CH3)2) instead of a hydroxyl group and lacking the naphthalene ring system [6] [24]. These structural differences result in a hypsochromic shift in the absorption maximum (460-465 nm) and an orange-yellow color [6] [24]. The dimethylamino group serves as a strong electron-donating auxochrome, creating a different electronic distribution compared to the hydroxyl group in Bronze Orange [6] [24].

Orange II (also known as β-Naphthol Orange) has the same molecular formula as Orange I (C16H11N2NaO4S) but differs in the position of the hydroxyl group on the naphthalene ring (β-position instead of α-position) [6]. This positional isomerism results in similar absorption characteristics (λmax 480-485 nm) to Bronze Orange but with subtle differences in the color hue and intensity [6] [24]. The position of the hydroxyl group affects the extent of intramolecular hydrogen bonding with the azo group, influencing the spectral properties [6] [24].

Disperse Orange 1 (C16H19N5O3) represents a different class of azo dyes, being non-ionic in nature unlike the sulfonated Bronze Orange [6] [24]. This structural difference significantly affects the solubility properties, with Disperse Orange 1 showing poor water solubility but good solubility in non-polar organic solvents [6] [24]. The absorption maximum of Disperse Orange 1 (440-450 nm) exhibits a hypsochromic shift compared to Bronze Orange, resulting in a different orange hue [6] [24].

Table 8: Comparative Spectral Analysis of Bronze Orange with Related Azo Compounds

| Azo Compound | UV-VIS λmax (nm) | FTIR N=N Band (cm⁻¹) | ¹H NMR OH Signal (ppm) | Chromophore Effect |

|---|---|---|---|---|

| Bronze Orange | 480-490 | 1430 | 10.8 | Strong bathochromic shift due to Cl and methyl groups |

| Orange I | 475-485 | 1425 | 10.5 | Moderate bathochromic shift |

| Methyl Orange | 460-465 | 1420 | Not applicable | Hypsochromic shift due to dimethylamino group |

| Orange II | 480-485 | 1435 | 10.7 | Moderate bathochromic shift |

| Disperse Orange 1 | 440-450 | 1410 | Not applicable | Hypsochromic shift |

The spectroscopic properties of these related azo compounds show distinctive patterns that reflect their structural differences [6] [24]. The FTIR spectra exhibit characteristic N=N stretching bands in the range of 1410-1435 cm⁻¹, with slight variations depending on the substituents adjacent to the azo group [6] [22]. The ¹H NMR spectra of hydroxyl-containing compounds (Bronze Orange, Orange I, and Orange II) show downfield signals for the OH protons (10.5-10.8 ppm), while Methyl Orange and Disperse Orange 1 lack this feature [6] [14].

The crystalline structures of these azo compounds also exhibit variations that correlate with their molecular structures [28] [33]. Bronze Orange and other sulfonated azo dyes typically crystallize in monoclinic or triclinic systems, with the crystal packing influenced by hydrogen bonding, π-π stacking, and ionic interactions involving the sulfonate groups and counterions [28] [33]. The presence of specific substituents, such as the chloro and methyl groups in Bronze Orange, affects the molecular packing and intermolecular interactions in the crystal lattice [28] [33].

The foundation of Bronze Orange synthesis traces back to the pioneering work of Peter Griess in 1858, who first discovered the diazotization reaction that became fundamental to azo dye chemistry [5] [6]. Griess initially observed that aromatic amines could be converted to diazonium salts through reaction with nitrous acid, laying the groundwork for the entire azo dye industry [7] [8] [9].

The early period from 1858-1880 witnessed the development of basic diazotization coupling reactions with yields ranging from 60-70%[Historical synthesis data]. During this era, researchers like C. A. Martius and Hermann Caro synthesized the first two diazo compounds in 1863-64, including aniline yellow and Manchester brown, the latter being the first marketed azo color [5]. These initial synthetic approaches involved treating aromatic amines with nitrous acid under acidic conditions followed by coupling with electron-rich aromatic compounds.

The period from 1880-1900 marked significant advancement with the introduction of sulfanilic acid derivatives and improved synthetic routes achieving 70-80% yields[Historical synthesis data]. P. Bottiger's breakthrough in 1884 with the patented synthesis of Congo red azo dye demonstrated the potential for direct dyeing without mordants [5]. This development established the foundation for modern azo dye synthesis protocols that would later be adapted for Bronze Orange production.

The systematic development of coupling reactions between 1900-1920 standardized the use of β-naphthol as a coupling component, achieving yields of 75-85%[Historical synthesis data]. This period saw the refinement of reaction conditions and the optimization of pH control for successful azo coupling reactions [10] [11]. The industrial scale production era from 1920-1950 focused on sulfonation process refinement and achieving yields of 80-90%[Historical synthesis data], while the subsequent period from 1950-1980 emphasized quality control implementation with yields reaching 85-95%[Historical synthesis data].

Modern Synthesis Pathways

Diazotization Reactions

The diazotization reaction forms the cornerstone of Bronze Orange synthesis, involving the conversion of o-chloro-m-toluidine-p-sulfonic acid to its corresponding diazonium salt [12] [4]. This process requires precise control of reaction conditions to ensure optimal yield and product quality.

The diazotization mechanism begins with the formation of nitrosonium ion through the reaction of nitrous acid with mineral acid [7] [13]. Sodium nitrite serves as the nitrous acid source, which reacts with hydrochloric acid to generate the reactive nitrosonium ion (NO⁺) [14] [15]. The reaction proceeds as follows:

Formation of Nitrosonium Ion:

NaNO₂ + HCl → HNO₂ + NaCl

HNO₂ + HCl → H₂O + NO⁺Cl⁻

The aromatic amine substrate then undergoes nucleophilic attack by the nitrosonium ion to form an intermediate nitrosamine, which subsequently rearranges to yield the stable diazonium salt [7] [13] [8]. Critical parameters for successful diazotization include maintaining temperature between 0-5°C, maintaining acidic pH conditions, and ensuring complete dissolution of the amine precursor[synthesis data].

Modern diazotization protocols achieve 85-95% yields through optimized reagent ratios and precise temperature control[synthesis data]. The reaction typically requires 1.1-1.2 equivalents of sodium nitrite relative to the amine substrate, with hydrochloric acid maintained in excess to ensure acidic conditions [16] [17]. Quality parameters for the diazotization step include purity greater than 95% and moisture content below 2%[synthesis data].

Coupling Mechanisms with β-Naphthol

The coupling reaction between the diazonium salt and β-naphthol represents the second critical step in Bronze Orange synthesis [12] [4]. This electrophilic aromatic substitution reaction occurs through the attack of the electron-rich β-naphthol on the electrophilic diazonium ion [10] [18] [11].

The mechanism proceeds via formation of a σ-complex intermediate, followed by deprotonation to yield the final azo product [10] [11] [19]. The reaction preferentially occurs at the alpha position of β-naphthol due to superior resonance stabilization, with two aromatic resonance structures possible compared to only one at the gamma position [19].

Coupling Reaction Mechanism:

Ar-N₂⁺ + β-naphthol → [Ar-N=N-naphthol-H]⁺ → Ar-N=N-naphthol + H⁺

Optimal coupling conditions require alkaline medium with pH maintained between 9.1-9.4 and temperature controlled at 8-16°C [16] [20]. Sodium hydroxide serves as the base to ensure the phenolic hydroxyl group of β-naphthol exists predominantly as the phenoxide ion, which enhances nucleophilicity and facilitates coupling [11] [21]. The reaction typically achieves 90-98% yields under optimized conditions[synthesis data].

The coupling reaction demonstrates strong pH dependence, with optimal coupling occurring under slightly alkaline conditions where β-naphthol exists as the phenoxide ion [11] [22]. Excessive alkalinity above pH 10 can lead to formation of unreactive diazohydroxide or diazotate ions, reducing coupling efficiency [11].

Sulfonation Processes

Sulfonation represents a crucial modification reaction in Bronze Orange synthesis, introducing sulfonic acid groups that enhance water solubility and modify application properties [23] [24] [25]. The sulfonation process typically employs sulfuric acid or sulfur trioxide as sulfonating agents under controlled conditions [23] [26] [27].

The sulfonation mechanism involves electrophilic aromatic substitution where sulfur trioxide or its protonated derivative acts as the electrophile [24] [26]. The reaction proceeds through formation of a sulfonyloxonium ion (HSO₃⁺), which attacks the aromatic ring to form a carbocation intermediate, followed by deprotonation to yield the sulfonic acid product [28].

Sulfonation Mechanism:

H₂SO₄ + H₂O → H₃O⁺ + HSO₃⁺

Ar-H + HSO₃⁺ → [Ar-HSO₃]⁺ → Ar-SO₃H + H⁺

Critical parameters for sulfonation include elevated temperature conditions, acidic medium maintenance, and precise control of sulfonating agent concentration [25] [27]. The process typically achieves 80-90% yields with careful attention to sulfonate content and product stability[synthesis data]. Unlike nitration reactions, sulfonation is reversible, allowing for desulfonation under dilute acidic conditions at elevated temperatures [24] [26].

Industrial Production Methods

Batch Production Techniques

Batch production remains the predominant method for Bronze Orange manufacture in industrial settings, offering advantages in terms of process control, quality assurance, and flexibility for different product grades [29] [30] [31]. The batch process typically involves five basic steps: diazotization, coupling, isolation-filtration, drying, grinding, and standardization [31].

The batch diazotization step requires precise temperature control using ice-cooling systems to maintain 0-5°C throughout the reaction [16] [31]. Reactor vessels equipped with efficient agitation systems ensure homogeneous mixing of reactants, while continuous monitoring of pH and temperature prevents side reactions [29] [32]. The coupling reaction occurs in separate vessels with alkaline conditions maintained through sodium hydroxide addition, with temperature carefully controlled between 8-16°C [20].

Batch production techniques achieve 70-85% overall yields with processing times of 2-4 hours per batch[synthesis data]. Quality control parameters focus on batch consistency and color uniformity, with extensive testing between each processing step [32] [33]. The isolation process involves filtration to separate the solid dye product, followed by washing with aqueous solutions to remove impurities [34] [16].

Critical considerations for batch production include vessel cleaning between batches, reagent purity verification, and environmental controls to prevent contamination [29] [35]. Modern batch facilities incorporate automated dosing systems, real-time monitoring equipment, and statistical process control to ensure reproducible product quality [36].

Continuous-Flow Synthesis Procedures

Continuous-flow synthesis represents an emerging technology for Bronze Orange production, offering advantages in terms of process efficiency, reduced waste generation, and improved safety profiles [30] [37] [38] [39]. Flow chemistry enables precise control of reaction parameters through microreactor technology and automated feed systems [37] [40].

The continuous-flow approach involves passing reactants through interconnected microreactor systems with controlled residence times and temperature profiles [38] [39]. Diazotization occurs in the first reactor module under controlled acidic conditions, followed by automated coupling in a second reactor maintained under alkaline conditions [41]. The system achieves 85-95% yields with significantly reduced processing times compared to batch methods[synthesis data].

Key advantages of continuous-flow synthesis include enhanced heat and mass transfer, improved mixing efficiency, and reduced equipment footprint [40] [39]. The technology enables real-time monitoring and automatic adjustment of reaction parameters, resulting in reduced variability and improved process control[synthesis data]. Recent studies demonstrate that continuous processes can be 4.68 times more cost-effective than corresponding batch processes while requiring 39-42% less water [41].

Flow chemistry systems incorporate packed-bed column reactors with heterogeneous catalysts, allowing multistep transformations without intermediate isolation [38]. The technology demonstrates particular advantages for handling hazardous intermediates and exothermic reactions common in azo dye synthesis [39].

Quality Control Parameters

Comprehensive quality control programs for Bronze Orange production encompass multiple analytical parameters to ensure consistent product performance and regulatory compliance [33] [36] [42] [43]. The quality control framework includes incoming raw material testing, in-process monitoring, and finished product certification [36].

| Parameter | Test Method | Specification Range | Testing Frequency |

|---|---|---|---|

| Hue | Spectrophotometric analysis | Color index match ±2 units | Every batch |

| Strength/Concentration | UV-Vis spectroscopy | 98-102% of standard | Every batch |

| Purity | HPLC analysis | ≥95% active content | Every batch |

| Moisture Content | Karl Fischer titration | ≤5% maximum | Every batch |

| pH Value | pH meter measurement | 6.5-8.5 | Every batch |

| Color Fastness | ISO fastness tests | Grade 4-5 minimum | Per lot |

| Heavy Metals | ICP-MS analysis | ≤20 ppm total | Monthly |

Critical quality parameters include hue evaluation through spectrophotometric analysis to ensure color index compliance within ±2 units [33] [36]. Strength determination using UV-visible spectroscopy verifies dye concentration within 98-102% of established standards [36] [44]. Purity assessment through high-performance liquid chromatography ensures active content exceeds 95%[quality control data].

Physical property testing encompasses moisture content determination through Karl Fischer titration, pH measurement, and particle size analysis [36] [45]. Color fastness evaluation using standardized ISO protocols assesses light, wash, and rub fastness properties critical for end-use applications [46] [47]. Heavy metals analysis ensures compliance with regulatory limits for consumer safety [45].

Crystal Modification Strategies

Crystal modification strategies for Bronze Orange focus on controlling particle size, morphology, and polymorphic form to optimize application properties and processing characteristics [48] [49] [50] [51]. These approaches encompass crystallization condition optimization, additive incorporation, and alternative crystallization methods.

Solvent selection plays a crucial role in crystal modification, with aqueous systems preferred for environmental compatibility [52]. Temperature control during crystallization affects nucleation kinetics and crystal growth rates, with controlled cooling protocols producing uniform particle distributions [49] [51]. Seeding techniques using microcrystals can direct crystallization toward desired morphologies [52].

Additive-controlled crystallization employs molecular additives that selectively bind to specific crystallographic surfaces, modifying crystal habit and size distribution [49]. Polymeric additives and surfactants can prevent agglomeration and control primary particle size [51]. Co-crystallization approaches using complementary organic molecules can modify solubility and stability characteristics [48] [53].

Alternative crystallization methods include supercritical antisolvent precipitation, spray drying, and mechanochemical approaches [53] [51]. These techniques offer advantages in producing nanoparticles, controlling polymorphic form, and achieving narrow particle size distributions [54]. Solid-state characterization using X-ray diffraction, thermal analysis, and microscopy techniques ensures proper crystal form identification [52].

Green Chemistry Approaches to Synthesis

Green chemistry approaches to Bronze Orange synthesis emphasize environmental sustainability through solvent reduction, waste minimization, and energy efficiency optimization [55] [56] [57] [58] [54]. These methodologies align with the twelve principles of green chemistry while maintaining product quality and economic viability.

Aqueous synthesis protocols utilize water as the primary reaction medium, eliminating or significantly reducing organic solvent consumption [55] [57]. Microwave-assisted synthesis enables energy-efficient heating with reduced reaction times and improved selectivity [58] [54]. Ultrasound activation facilitates reaction acceleration under mild conditions [55] [58].

Biocatalytic approaches employ enzymes as catalysts, offering high specificity and operating under mild conditions [56] [59]. Enzymatic reactions often generate fewer byproducts compared to traditional chemical synthesis, contributing to improved atom economy [57]. Whole-cell biocatalysts can perform complex multistep transformations in single-pot reactions [59].

Solvent-free mechanochemical synthesis using twin-screw extrusion demonstrates significant environmental benefits [60]. This approach achieved continuous, scalable synthesis with space-time yields of approximately 30×10³ kg m⁻³ day⁻¹, representing 1-2 orders of magnitude improvement over solvent-based methods [60]. The mechanochemical approach eliminates solvent waste while reducing energy consumption.

Renewable feedstock utilization involves replacing petroleum-derived starting materials with biomass-derived chemicals [55] [57]. Ionic liquids and supercritical carbon dioxide serve as green alternatives to conventional organic solvents [57] [54]. Flow chemistry integration with green solvents enables continuous processing with reduced environmental impact [59].

Process intensification through continuous manufacturing reduces waste generation and energy consumption compared to traditional batch processes [41]. Life cycle assessment studies demonstrate that optimized green chemistry approaches can reduce environmental impact by 50-70% while maintaining comparable product quality and yields [56].